
(2-Formyl-4,5-dimethoxyphenyl)boronic acid
説明
(2-Formyl-4,5-dimethoxyphenyl)boronic acid, also known as 2F-4,5-DMPBA, is a boronic acid derivative of phenol. It is a versatile platform molecule that has found application in a variety of scientific research fields due to its unique properties.
科学的研究の応用
1. Synthesis of Diverse Structures
(2-Formyl-4,5-dimethoxyphenyl)boronic acid and its derivatives are extensively used as building blocks in the synthesis of a wide range of structures. A study by Hergert et al. (2018) demonstrated the use of similar boronic acid derivatives in the one-pot borylation and copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction, highlighting their role in improving yields and purities of desired products (Hergert et al., 2018).
2. Solid-Phase Synthesis
Another significant application is in solid-phase synthesis. Jin et al. (2001) discussed the use of a related compound, 4-Formyl-3,5-dimethoxyphenol, in the preparation of linkers and resins for solid-phase synthesis of peptides and non-peptides, indicating the versatility of these compounds in synthetic chemistry (Jin et al., 2001).
3. Supramolecular Chemistry
In the field of supramolecular chemistry, derivatives of boronic acids like this compound are used for H-bond recognition. Georgiou et al. (2017) explored the binding studies of aromatic boronic acids in both solution and solid-state, demonstrating their potential in developing new materials and catalysis processes (Georgiou et al., 2017).
4. Polymerization and Material Science
These compounds are also involved in polymerization and material science. For instance, a study by 장원철 et al. (1999) showed the polymerization of a dimethoxyphenyl derivative, highlighting the diverse applications of these compounds in creating new materials (장원철 et al., 1999).
5. Development of New Catalytic Processes
Boronic acids and their derivatives have been explored for their potential in catalysis. Hall (2019) discussed the concept of boronic acid catalysis, highlighting its application in activating hydroxy functional groups for various organic reactions, thereby offering new avenues in synthetic chemistry (Hall, 2019).
作用機序
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Action Environment
The action, efficacy, and stability of (2-Formyl-4,5-dimethoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety. Moreover, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
(2-Formyl-4,5-dimethoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, forming stable complexes. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme activation or enhanced metabolic activity. At high doses, it can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and altered metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of metabolites, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence its activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, it may be directed to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes .
特性
IUPAC Name |
(2-formyl-4,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBAZGRLLTFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647252 | |
| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005346-96-2 | |
| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





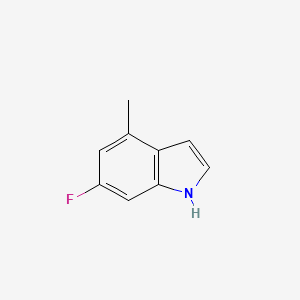
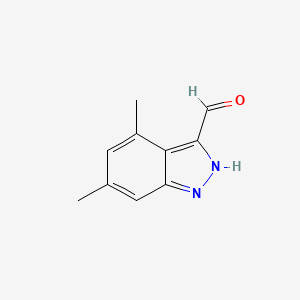



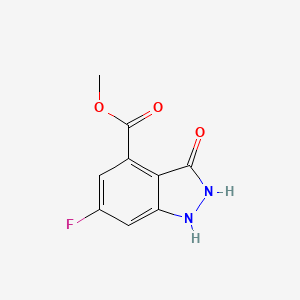
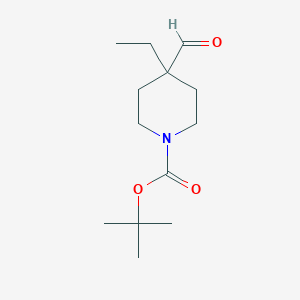
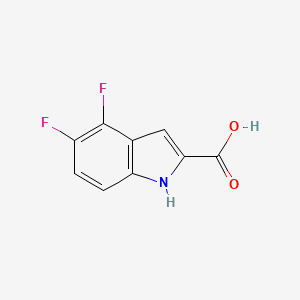
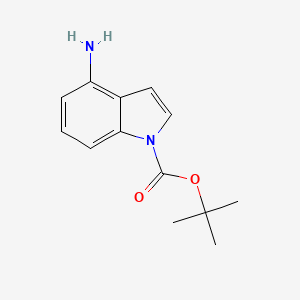

![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)
